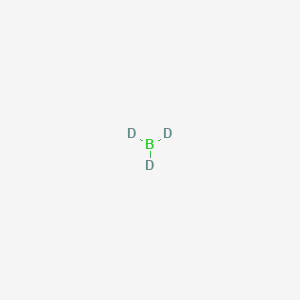

Borane-d3 (1M in THF)

Descripción general

Descripción

Synthesis Analysis

The synthesis of Borane-d3 (1M in THF) involves the reaction of borane with THF. This process yields a stable complex that can efficiently reduce a range of organic compounds. Notably, borane complexes, such as Borane-d3 in THF, have been synthesized through reactions involving lithium bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaborol-2-ide, demonstrating the versatility of borane in forming reductive agents (Nozaki et al., 2010).

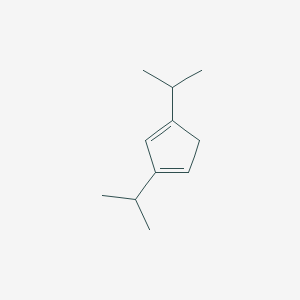

Molecular Structure Analysis

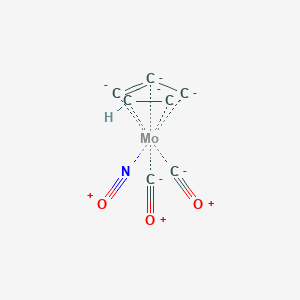

The molecular structure of Borane-d3 (1M in THF) complexes, including sigma-borane complexes, has been elucidated through various characterization techniques. For instance, the sigma-borane complex of iridium was determined using neutron diffraction, revealing a B-H sigma-bond with an elongated B-H bond distance, indicative of the complex's unique structural characteristics (Hebden et al., 2008).

Chemical Reactions and Properties

Borane-d3 (1M in THF) participates in various chemical reactions, including the reduction of ferrocenyl derivatives and the activation of H-H and Si-H bonds. Its ability to efficiently reduce ferrocenyl derivatives if they contain oxygen at the α position highlights its selectivity and reductive strength (Routaboul et al., 2001). Moreover, the activation of H-H and Si-H bonds by Borane-d3 (1M in THF) through a σ-bond metathesis mechanism demonstrates its role in facilitating bond activation and exchange reactions (Nikonov et al., 2012).

Aplicaciones Científicas De Investigación

-

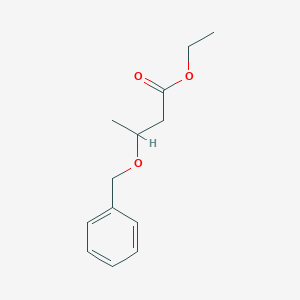

Organic Synthesis : Borane-d3 (1M in THF) is often used in organic synthesis . It can reduce carboxylic acids to alcohols or nitriles to primary amines . It also reacts with olefins to add the BH2 functional group . Alkyl- or arylboranes formed in this way can further react with unsaturated compounds such as olefins, imines, ketones, and alkynes (the hydroboration reaction) to make useful boron-containing intermediates .

-

Preparation of Isotopically Labeled Alcohols : Borane-d3 in THF solution can be used for the preparation of isotopically labeled alcohols .

-

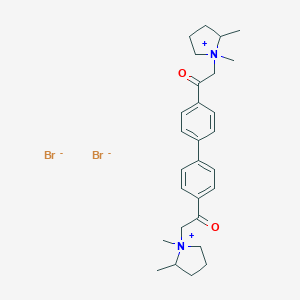

Grignard Reagents : Grignard reagents, arylmercury, arylthalium, and allyl and propargyllithium compounds react with Borane-d3 (1M in THF) to give organoboranes . These organoboranes can be oxidized to the corresponding alcohols, phenols, and 1,3-diols .

-

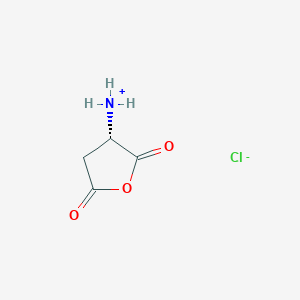

Reduction of Amino Acids : Borane-d3 (1M in THF) can be used for the reduction of amino acids to amino alcohols . This is a common route for the preparation of amino alcohols .

-

Addition to Alkenes : It reacts with alkenes to add the BH2 functional group . The resulting organoboron compounds are useful intermediates in various organic reactions .

-

Preparation of Organoboron Compounds : Borane-d3 (1M in THF) can be used to prepare organoboron compounds . These compounds are useful intermediates in organic synthesis .

-

Reduction of Various Functional Groups : Borane-d3 (1M in THF) can be used as a reducing agent for the reduction of various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines into corresponding alcohols and amines .

-

Preparation of Organoboron Reagents : Borane-d3 (1M in THF) is used for the preparation of organoboron reagents such as 9-borabicyclo [3.3.1]nonane, Alpine borane, diisopinocampheylborane .

-

Reduction of Nylon Surface Amide Groups : It is utilized to reduce nylon surface amide groups to secondary amines .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trideuterioborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVGPXVDQYIDP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]B([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

16.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borane-d3 (1M in THF) | |

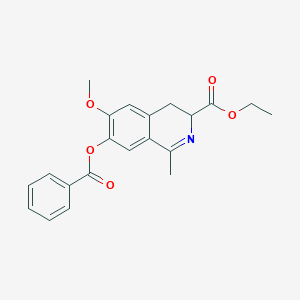

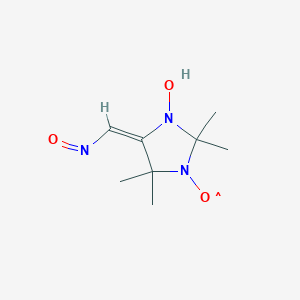

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)